Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a 2-oxa bridge (oxygen atom in the ring system). The structure includes a methyl carboxylate ester at position 1 and an aminomethyl (-CH₂NH₂) group at position 4, protonated as a hydrochloride salt to enhance solubility and stability .
Properties
Molecular Formula |
C10H18ClNO3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10;/h2-7,11H2,1H3;1H |
InChI Key |
IBTPRSUOMMKKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic ring system with an aminomethyl group, often through a nucleophilic substitution reaction.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[2.2.2]octane Frameworks
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 135908-43-9)
- Structure : Lacks the 2-oxa bridge but retains the bicyclo[2.2.2]octane core with a primary amine (-NH₂) at position 4 and a methyl carboxylate at position 1 .
- Molecular Formula: C₁₀H₁₈ClNO₂ (vs. C₉H₁₆ClNO₃ for the target compound).
- Key Differences :
Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Structure : Ethyl ester variant with a 2-oxa bridge and primary amine at position 4 .
- Molecular Formula: C₁₀H₁₈ClNO₃.
- Key Differences :
- Ethyl ester group increases molecular weight (247.71 g/mol) and may alter metabolic stability.
- Similar polarity to the target compound due to the shared 2-oxa bridge.
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 72422-69-6)
- Structure: Features a dimethylamino (-N(CH₃)₂) group instead of aminomethyl .
- Molecular Formula: C₁₂H₂₂ClNO₂.
- Key Differences :
- Tertiary amine reduces reactivity and bioavailability compared to primary amines.
- Enhanced lipophilicity due to methyl groups on nitrogen.
Analogues with Different Bicyclic Systems
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8)
- Structure : Smaller bicyclo[2.1.1]hexane core with a 2-oxa bridge .
- Molecular Formula: C₈H₁₄ClNO₃.
- Key Differences: Increased ring strain due to the compact bicyclo[2.1.1]hexane system.
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- Structure: Stereospecific isomer with amino and carboxylate groups at positions 3 and 2, respectively .
- Key Differences: Altered spatial orientation affects binding to chiral targets. Potential differences in metabolic pathways due to stereochemistry.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₉H₁₆ClNO₃ | 221.68 | High (polar 2-oxa) | -CH₂NH₂, -COOCH₃ |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl | C₁₀H₁₈ClNO₂ | 219.71 | Moderate | -NH₂, -COOCH₃ |
| Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate HCl | C₁₀H₁₈ClNO₃ | 247.71 | High | -NH₂, -COOCH₂CH₃, 2-oxa |
| Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate HCl | C₁₂H₂₂ClNO₂ | 247.76 | Low | -N(CH₃)₂, -COOCH₃ |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride, and what critical parameters influence yield and purity?
- Methodology : The synthesis typically involves bicyclo[2.2.2]octane derivatives as precursors. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
- Esterification : Carboxylate group protection using methyl esters under acidic or catalytic conditions .
- Hydrochloride Salt Formation : Reaction with HCl to stabilize the amine group .
- Critical Parameters :
- Temperature : Exothermic reactions require controlled cooling (e.g., 0–5°C for amination steps) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR verify bicyclic framework and substituent positions (e.g., δ 3.7 ppm for methoxy groups) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 247.1 for [M+H]) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt .
Q. What are the primary applications of this compound in organic synthesis?
- Building Block : Used to synthesize rigid bicyclic analogs for drug discovery, leveraging its stability and functional group diversity .
- Key Reactions :
- Substitution : The aminomethyl group reacts with electrophiles (e.g., acyl chlorides) .
- Reduction : Catalytic hydrogenation modifies unsaturated bonds in derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reactivity data between Methyl 4-(aminomethyl)-2-oxabicyclo derivatives and other bicyclic amines under similar conditions?
- Approach :
- Comparative Kinetics : Measure reaction rates for analogous compounds (e.g., bicyclo[2.2.1] vs. [2.2.2] frameworks) under standardized conditions .
- Computational Modeling : DFT calculations predict steric/electronic effects of the oxabicyclo core on transition states .
- Case Study : Fluorinated derivatives exhibit slower nucleophilic substitution due to increased steric hindrance .
Q. What strategies evaluate the interaction of this compound with biological targets like enzymes or receptors?
- Methods :
- Binding Assays : Radiolabeled or fluorescently tagged derivatives quantify affinity for neurological targets (e.g., NMDA receptors) .
- Molecular Docking : Simulate interactions with protein active sites (e.g., GABA receptors) to guide structural optimization .
- Data Table :
| Target | Assay Type | K (nM) | Reference |
|---|---|---|---|
| NMDA Receptor | Competitive Binding | 120 ± 15 | |
| Serotonin Transporter | Uptake Inhibition | 450 ± 30 |
Q. How does the oxabicyclo[2.2.2] framework influence the compound’s stability and pharmacokinetic properties compared to non-bicyclic analogs?
- Stability : The rigid structure reduces conformational flexibility, enhancing metabolic resistance (e.g., t = 8.2 hrs in hepatic microsomes vs. 1.5 hrs for linear analogs) .
- Pharmacokinetics :
- LogP : 1.8 (predicted), indicating moderate blood-brain barrier penetration .
- Solubility : >10 mg/mL in aqueous buffers at pH 7.4 due to hydrochloride salt formation .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to amine reactivity; avoid contact with oxidizing agents .
Q. How can researchers optimize reaction conditions for derivatization of the aminomethyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
